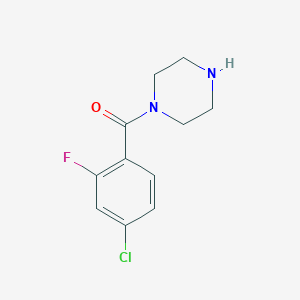1-(4-Chloro-2-fluorobenzoyl)piperazine
CAS No.: 926227-66-9
Cat. No.: VC8152685
Molecular Formula: C11H12ClFN2O
Molecular Weight: 242.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 926227-66-9 |
|---|---|
| Molecular Formula | C11H12ClFN2O |
| Molecular Weight | 242.68 g/mol |
| IUPAC Name | (4-chloro-2-fluorophenyl)-piperazin-1-ylmethanone |
| Standard InChI | InChI=1S/C11H12ClFN2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
| Standard InChI Key | GWHUAVWOVBAHJE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(4-Chloro-2-fluorobenzoyl)piperazine is , with a molar mass of 242.68 g/mol . The structure consists of a piperazine ring () linked to a benzoyl group () (Figure 1). The chlorine and fluorine substituents on the aromatic ring influence electronic properties and reactivity, enhancing its potential for targeted interactions in biological systems.
The hydrochloride salt form (, MW 279.14 g/mol) is also widely studied for improved solubility and stability in aqueous solutions .
Synthesis and Manufacturing Processes
The synthesis typically involves the acylation of piperazine with 4-chloro-2-fluorobenzoyl chloride under controlled conditions. Key steps include:
-
Reaction Setup: Piperazine is reacted with 4-chloro-2-fluorobenzoyl chloride in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) to prevent hydrolysis.
-
Temperature Control: Maintaining temperatures between 0–5°C minimizes side reactions.
-
Purification: The crude product is purified via recrystallization or column chromatography, yielding the free base or hydrochloride salt .
The hydrochloride form is produced by treating the free base with hydrochloric acid, followed by precipitation and filtration .
Physicochemical Properties
The hydrochloride salt exhibits enhanced water solubility, making it preferable for pharmacological formulations .
Applications in Pharmaceutical Research
1-(4-Chloro-2-fluorobenzoyl)piperazine serves as a versatile intermediate in drug discovery:
-
Hybrid Molecule Development: Its structure allows integration into hybrid molecules targeting multiple pathways, such as antimicrobial or anticancer agents .
-
Sigma Receptor Ligands: The piperazine core is a common motif in sigma receptor ligands, which are investigated for neurodegenerative and psychiatric disorders .
Structural Analogs and Comparative Analysis
| Compound | Structural Variation | Unique Properties |
|---|---|---|
| 1-(4-Chlorobenzoyl)piperazine | Lacks fluorine substitution | Lower electronegativity, altered reactivity |
| 1-(4-Fluorobenzoyl)piperazine | Lacks chlorine substitution | Potential psychoactive effects |
| 1-(5-Chloro-2-fluorobenzoyl)piperazine | Substitution at 5-Cl position | Varied receptor affinity |
The dual halogenation in 1-(4-Chloro-2-fluorobenzoyl)piperazine enhances its binding specificity compared to monosubstituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume